molecular formula C14H21BN2O3 B13916433 N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

Cat. No.: B13916433
M. Wt: 276.14 g/mol
InChI Key: CVTMRCOGPOYYHW-UHFFFAOYSA-N
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Description

N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is a boronic ester-containing pyridine derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its structure features a pyridine ring substituted at the 3-position with a pinacol boronate ester and at the 2-position with an acetamide group, along with a methyl group at the 5-position. This compound’s design facilitates regioselective coupling in drug discovery pipelines .

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

InChI

InChI=1S/C14H21BN2O3/c1-9-7-11(12(16-8-9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18)

InChI Key

CVTMRCOGPOYYHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedures

Step Reaction Type Reagents/Conditions Description Yield (%) Notes
1 Boronic Ester Formation Reaction of a suitable pyridine derivative with bis(pinacolato)diboron or pinacolborane in presence of Pd catalyst (e.g., PdCl2(dppf)2) and potassium acetate base in 1,4-dioxane or toluene solvent at ~85 °C under inert atmosphere Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 3-position of the pyridine ring 51-60% Reaction time typically overnight; inert atmosphere critical
2 Acetylation Treatment of the intermediate amine-containing pyridine derivative with acetic anhydride and base such as pyridine or triethylamine at room temperature or mild heating Conversion of the amino group at the 2-position to acetamide functionality Variable Purification by column chromatography recommended

Notes on Boronic Ester Formation:
The boronic ester group is introduced via palladium-catalyzed borylation of aryl halides or direct C-H activation methods. The use of bis(pinacolato)diboron with Pd catalysts such as PdCl2(dppf)2 or Pd(dppf)Cl2.CH2Cl2 is common. Potassium acetate serves as a mild base facilitating the transmetalation step. Reaction solvents include 1,4-dioxane or toluene, with reaction temperatures around 85 °C for 12–18 hours under nitrogen or argon atmosphere to prevent oxidation and catalyst deactivation.

Acetylation Step:
The acetylation of the amino group to form the acetamide is typically done by reacting the intermediate with acetic anhydride in the presence of a base like pyridine. This step is straightforward and often carried out at ambient temperature or slightly elevated temperatures. The reaction is monitored by TLC and purified by silica gel chromatography to isolate the pure acetamide product.

Representative Experimental Procedure (Example)

Boronic Ester Formation:

  • To a solution of 5-methyl-3-bromopyridin-2-amine (starting material) in 1,4-dioxane, add bis(pinacolato)diboron, potassium acetate, and PdCl2(dppf)2 catalyst under nitrogen.
  • Heat the reaction mixture at 85 °C for 16 hours.
  • Cool, filter, and concentrate under reduced pressure.
  • Purify by column chromatography (ethyl acetate/petroleum ether gradient) to obtain N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyridin-2-yl)amine intermediate.

Acetylation:

  • Dissolve the intermediate amine in pyridine, add acetic anhydride dropwise at 0 °C.
  • Stir the mixture at room temperature for 2–4 hours.
  • Quench the reaction with water, extract with ethyl acetate, wash, dry, and concentrate.
  • Purify the crude product by column chromatography to afford N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide as a solid.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Catalyst PdCl2(dppf)2 or Pd(dppf)Cl2.CH2Cl2 (5–10 mol%) Essential for efficient borylation; catalyst loading affects rate and yield
Base Potassium acetate (3 equiv) Facilitates boronate formation; too little base reduces conversion
Solvent 1,4-Dioxane or Toluene Solvent polarity affects solubility and catalyst activity
Temperature 80–85 °C Higher temperatures increase reaction rate but may cause side reactions
Atmosphere Nitrogen or Argon (inert) Prevents oxidation of Pd catalyst and boronic ester
Reaction Time 12–18 hours Sufficient for complete conversion; longer times risk decomposition

Purification and Characterization

  • Purification: Column chromatography on silica gel using gradients of ethyl acetate/petroleum ether or acetone/dichloromethane is standard to achieve high purity. Crystallization from petroleum ether/diethyl ether mixtures can be employed for final product isolation.

  • Characterization Techniques:

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Yield Range Advantages Limitations
Boronic Ester Formation Bis(pinacolato)diboron, PdCl2(dppf)2, KOAc, 1,4-dioxane, 85 °C, inert atmosphere 51–60% High regioselectivity, scalable Requires inert atmosphere, long reaction time
Acetylation Acetic anhydride, pyridine, room temperature Variable Mild conditions, straightforward Purification needed to remove excess reagents

Research Findings and Industrial Relevance

  • The compound is primarily used as a key intermediate in Suzuki-Miyaura cross-coupling, enabling the construction of complex molecules for drug discovery and agrochemical synthesis.
  • Industrial scale-up focuses on optimizing catalyst loading, reaction time, and purification to maximize yield and minimize waste. Continuous flow reactors and advanced chromatographic techniques are potential improvements for large-scale production.
  • The boronic ester moiety is versatile, allowing subsequent functionalization under mild conditions, which is critical for sensitive pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted boronic esters.

Scientific Research Applications

N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or specific ligand drugs.

    Medicine: Investigated for its role in drug delivery systems and as a component in anticancer drugs.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of the boronate ester on the pyridine ring significantly impacts reactivity and selectivity. For example:

  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS 1036991-24-8): Boronate at the 4-position.
  • N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide (CAS 1310383-24-4): Replaces acetamide with bulkier pivalamide. The steric bulk may slow reaction kinetics but improve stability under acidic conditions .
Table 1: Impact of Substituent Position on Suzuki-Miyaura Coupling
Compound Name Boronate Position Yield in Cross-Coupling (%) Key Reference
Target Compound 3 (meta) 73–93*
N-(4-Boronopyridin-2-yl)acetamide 4 (para) 85–90
N-(5-Boronopyridin-2-yl)acetamide 5 (meta) 65–75

*Yields inferred from analogous reactions in and .

Amide Group Modifications

The choice of amide substituent affects solubility and metabolic stability:

  • Acetamide vs. Pivalamide : The target compound’s acetamide group offers balanced solubility in polar aprotic solvents (e.g., THF, DMF), whereas pivalamide derivatives (e.g., CAS 1310383-24-4) exhibit higher lipophilicity, favoring membrane permeability in biological assays .
  • N-(5-Phenylpentyl)-2-(4-boronophenyl)acetamide (Compound 6.62, ): Incorporates a phenylpentyl chain, enhancing hydrophobic interactions in tubulin-binding applications.
Table 2: Physicochemical Properties of Selected Analogs
Compound Name LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 1.8 12.5 (THF) 143–145*
N-(4-Boronopyridin-2-yl)acetamide 1.5 15.2 (DMF) 135–137
N-(5-Methyl-3-boronopyridin-2-yl)pivalamide 2.4 8.3 (DCM) 158–160

*Melting point inferred from structurally similar compounds in .

Biological Activity

N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity based on available research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C15H22BNO3
  • Molecular Weight : 273.16 g/mol

The compound is believed to interact with specific molecular targets through its unique boron-containing structure. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, which is significant in enzyme inhibition. This mechanism is particularly relevant in the context of kinase inhibition, where the compound may affect signaling pathways involved in cell proliferation and survival.

Inhibitory Effects on Kinases

Recent studies have demonstrated that derivatives of similar structures exhibit inhibitory activity against several kinases:

  • GSK-3β Inhibition : Compounds related to this compound have shown promising GSK-3β inhibitory activity with IC50 values ranging from 8 nM to 1314 nM depending on structural modifications .
    CompoundIC50 (nM)Remarks
    Compound 628Potent GSK-3β inhibitor
    Compound II10Moderate activity
    Compound III1314Low activity
  • Anti-inflammatory Activity : In vitro studies indicate that certain derivatives can significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, suggesting potential anti-inflammatory properties .

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that while some compounds reduced cell viability at higher concentrations (≥20 µM), others maintained cell viability even at concentrations up to 10 µM.

CompoundCell LineConcentration (µM)Cell Viability (%)
Compound 49HT-221095
Compound 50BV-21090
Compound IIHT-2210040

Study on GSK-3β Inhibitors

In a study published in MDPI, researchers evaluated several GSK-3β inhibitors with varying structural modifications. The study highlighted that smaller substituents like methyl groups could decrease inhibitory activity while larger cycloalkyl groups enhanced it. This finding suggests a structure–activity relationship that could be exploited for developing more potent inhibitors .

Investigation of Anti-inflammatory Properties

Another case study focused on the anti-inflammatory effects of compounds similar to this compound. The results indicated significant reductions in inflammatory markers in BV-2 cells treated with specific derivatives at low concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.